Methylphenyl Fosinopril-d5 Methylphenyl Fosinopril-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206833
InChI:
SMILES:
Molecular Formula: C₃₇H₄₇D₅NO₇P
Molecular Weight: 658.82

Methylphenyl Fosinopril-d5

CAS No.:

Cat. No.: VC0206833

Molecular Formula: C₃₇H₄₇D₅NO₇P

Molecular Weight: 658.82

* For research use only. Not for human or veterinary use.

Methylphenyl Fosinopril-d5 -

Specification

Molecular Formula C₃₇H₄₇D₅NO₇P
Molecular Weight 658.82

Introduction

Chemical Identity and Properties

Methylphenyl Fosinopril-d5 is characterized by specific chemical and physical properties that define its utility as a synthetic intermediate. The compound features deuterium labeling, which provides distinct advantages for analytical applications.

PropertyValue
Chemical NameMethylphenyl Fosinopril-d5
Systematic Name(2S,4S)-Benzyl 4-Cyclohexyl-1-(2-((R)-((S)-2-methyl-1-(prop-d5-ionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetyl)pyrrolidine-2-carboxylate
CAS NumberNot Available (N/A)
Molecular FormulaC37H47D5NO7P
Molecular Weight658.82 g/mol
Physical StatePowder
Purity≥98%
SolubilitySoluble in Chloroform, Dichloromethane, DMSO
Storage Conditions2-8°C, protected from air and light

The molecular structure incorporates five deuterium atoms (heavy hydrogen isotopes) strategically positioned in the propionyl group, enabling distinct mass spectrometric identification when compared to the non-deuterated analog .

Role in Pharmaceutical Research

Methylphenyl Fosinopril-d5 serves as a crucial intermediate in the synthesis pathway of Fosinopril-d5 sodium salt, which functions as a labeled analog of the therapeutic ACE inhibitor Fosinopril Sodium Salt . This deuterated intermediate enables several important research applications.

Synthetic Pathway Position

The compound occupies a specific position in the synthetic pathway toward Fosinopril derivatives. As an intermediate, it undergoes further transformation to yield the final deuterated Fosinopril salt, which has significant applications in pharmaceutical analysis . The integration of deuterium labeling at this intermediate stage ensures the retention of the isotopic marker through subsequent synthetic transformations.

Analytical Applications

The deuterium labeling in Methylphenyl Fosinopril-d5 creates a compound with nearly identical chemical properties to the non-deuterated version but with a distinctive mass signature. This characteristic makes derivatives of this compound invaluable as internal standards in quantitative mass spectrometry methods for analyzing Fosinopril and its metabolites in biological samples .

Relationship to Fosinopril and Its Therapeutic Applications

Understanding the significance of Methylphenyl Fosinopril-d5 requires knowledge of its relationship to Fosinopril, a clinically important ACE inhibitor.

Fosinopril Mechanism and Activity

Fosinopril is a phosphinic acid-containing ester prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class. Once administered, it undergoes rapid hydrolysis to fosinoprilat, its active metabolite . Fosinoprilat competitively inhibits ACE with an IC50 value of 0.18 μM and demonstrates a non-competitive inhibition effect with a Ki value of 1.675 μM . This inhibition prevents the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and sodium retention.

Clinical Significance of Fosinopril

The parent drug Fosinopril is employed to treat mild to moderate hypertension, as an adjunct in the management of congestive heart failure, and to slow renal disease progression in hypertensive patients with diabetes mellitus . Clinical trials have demonstrated significant antihypertensive effects with once-daily dosing of 20-40 mg, making it a valuable therapeutic option .

Comparative Clinical Findings

In the Fosinopril Versus Amlodipine Cardiovascular Events Randomized Trial (FACET), patients with hypertension and non-insulin-dependent diabetes mellitus who received fosinopril showed a significantly lower risk of major cardiovascular events compared to those receiving amlodipine (hazards ratio = 0.49, 95% CI = 0.26-0.95) . This finding highlights the importance of understanding fosinopril's pharmacology through precise analytical methods, which are enabled by deuterated standards.

Synthesis Considerations

The synthesis of Methylphenyl Fosinopril-d5 involves sophisticated organic chemistry techniques to ensure proper stereocontrol and deuterium incorporation.

Stereochemical Control

Methylphenyl Fosinopril-d5 contains multiple stereogenic centers that must be carefully controlled during synthesis. The stereochemistry is critical to the compound's function, as indicated by its systematic name which specifies (2S,4S) and (R)/(S) configurations at various positions . The synthesis likely involves stereoselective reactions to ensure the correct spatial arrangement of functional groups.

Analytical Characterization

The characterization of Methylphenyl Fosinopril-d5 requires sophisticated analytical techniques to confirm its identity, purity, and isotopic composition.

Mass Spectrometry

Mass spectrometry is particularly valuable for analyzing deuterated compounds like Methylphenyl Fosinopril-d5, as it can distinguish between hydrogen and deuterium based on the mass difference. The five deuterium atoms contribute an additional 5 atomic mass units compared to the non-deuterated compound, creating a distinctive isotopic pattern that can be readily identified .

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides essential structural information about Methylphenyl Fosinopril-d5. Deuterium-labeled positions typically appear as reduced signals or absences in proton NMR spectra, while deuterium NMR can directly detect the labeled positions. This technique helps confirm the position and extent of deuterium incorporation.

Related Deuterated Compounds

Methylphenyl Fosinopril-d5 is part of a family of deuterated compounds related to Fosinopril that serve important analytical functions.

Fosinopril-d5 Sodium Salt

This compound represents the next step in the synthetic pathway from Methylphenyl Fosinopril-d5. With molecular formula C30H40D5NNaO7P and molecular weight 590.68 g/mol, it serves as a direct labeled analog of the therapeutic Fosinopril Sodium . This compound maintains the deuterium labeling pattern established in the Methylphenyl Fosinopril-d5 intermediate.

Fosinoprilat-d5

Fosinoprilat-d5 (CAS: 95399-71-6) is the deuterated analog of fosinoprilat, the active metabolite of Fosinopril. It is listed in pharmacopoeial sources as Fosinopril EP Impurity A-d5 or Fosinopril USP Related Compound A-d5 . This compound is particularly valuable for quantitative analysis of fosinoprilat in biological samples, allowing accurate pharmacokinetic assessments.

ParameterRecommendation
TemperatureStore at 2-8°C (refrigerated)
Light ExposureProtect from light
AtmosphereProtect from air (preferably store under inert gas)
Long-term StorageMay be frozen for extended preservation
ContainerTightly sealed to prevent moisture ingress
HandlingMinimize exposure to protic solvents that could promote deuterium-hydrogen exchange

Following these guidelines ensures the stability and integrity of the compound for its intended research applications .

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